molecular formula C12H9F13O3 B1178610 POVAL 217 CAS No. 130960-31-5

POVAL 217

Cat. No.: B1178610
CAS No.: 130960-31-5
Attention: For research use only. Not for human or veterinary use.
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Description

POVAL 217 is a partially hydrolyzed polyvinyl alcohol (PVA) characterized by a balance of hydrophilic and hydrophobic properties due to its approximately 88% hydrolysis degree, which leaves a portion of acetate groups on the polymer chain . This specific molecular structure is critical for its function as a protective colloid in vinyl acetate emulsion polymerization, where it provides steric stabilization, enhances shear resistance, and improves the overall stability of the final dispersion . During this process, this compound is involved in grafting reactions with vinyl acetate and partitions into free, physically adsorbed, and chemically grafted fractions within the latex system . Its key properties include excellent water solubility, strong adhesiveness, superior film-forming capability with high tensile strength and flexibility, and effective dispersing power . In research and industrial applications, it is recommended as a stabilizer for polyvinyl acetate emulsions and as a key component in formulating remoistenable, paper, and urea formalin resin adhesives . Beyond adhesives, its research value extends to use as a warp sizing agent for textile spun yarns, a binder in ceramics and ferrites, and for producing functional coatings on release and thermal sensitive papers . This product is designated For Research Use Only (RUO) and is not intended for personal, commercial, or therapeutic use.

Properties

CAS No.

130960-31-5

Molecular Formula

C12H9F13O3

Origin of Product

United States

Comparison with Similar Compounds

Key Differences :

  • This compound’s higher polymerization degree enhances film strength and viscosity but reduces cold-water solubility compared to POVAL 205 .
  • In emulsion synthesis, this compound and 205 are often combined to balance viscosity and stability .

This compound vs. Kuraray Poval™ LV Grades

Property This compound Kuraray Poval™ LV Grades
Methanol content Not specified (standard grades) <0.3% (Low Volatile)
Biodegradability Yes Yes
Microplastics Free Free
Applications Industrial adhesives, coatings Cosmetics (peel-off masks, sunscreens)

Key Differences :

  • LV grades prioritize ultra-low methanol content for skin safety, while this compound is optimized for industrial strength .

This compound vs. Competing PVOH Grades

Competitors like Poval PVA RS 1717 (unspecified manufacturer) share similar saponification degrees but differ in polymerization parameters. For example, Poval PVA 424H (皂化度 ~86–89 mol%) may offer comparable adhesion but lower thermal stability .

Emerging Uses

  • Biodegradable Packaging : this compound’s gas barrier properties are being tested for eco-friendly food packaging .

Preparation Methods

Aqueous Solution Preparation

This compound dissolves in water at elevated temperatures (90–95°C) under continuous stirring to prevent skin formation. The dissolution rate inversely correlates with molecular weight; lower-viscosity grades (e.g., 4% aqueous solution) dissolve faster than higher-viscosity formulations. For industrial-scale preparation, a 30% w/v solution is achievable at 95°C, though foam generation during agitation necessitates defoaming agents.

Crosslinking and Insolubilization Techniques

This compound’s utility in membrane technology relies on crosslinking to enhance mechanical stability and chemical resistance. Three primary methods are documented:

Maleic Anhydride Blending

Blending this compound with maleic acid-alt-maleic anhydride (MVE-alt-MAH) copolymer followed by heat treatment yields pH-responsive membranes. At pH 11, these membranes achieve >60% salt retention and 600–900 LMH flux, leveraging the fixed charge density of maleate groups.

Redox-Initiated Crosslinking

Potassium peroxydisulfate (K₂S₂O₈) acts as a radical initiator, crosslinking this compound chains at 80°C. This method produces nanofiltration (NF) membranes with 50–80% MgSO₄ retention and 240 LMH flux, though mechanical durability is inferior to acid-catalyzed variants.

Composite Membrane Fabrication

Interfacial Polyamide Deposition

A polyamide layer (e.g., piperazine-isophthaloyl chloride) deposited on this compound substrates enhances salt retention. Composite membranes exhibit 80% NaCl retention but suffer flux reduction (<240 LMH). Optimized formulations using 0.25% this compound and 0.25% piperazine yield 95% retention and 960 LMH flux at 3 MPa.

Hydrostatic Pressure Processing

High hydrostatic pressure (980 MPa, 40°C) consolidates this compound/hydroxyapatite (HAp) nanocomposites. Post-pressurization, SEM reveals submicron particles with uniform HAp dispersion, ideal for biomedical carriers.

Emulsion Polymerization Stabilization

This compound stabilizes vinyl acetate emulsions by adsorbing at droplet interfaces, preventing coalescence. A typical formulation includes 0.5–1.0% w/v this compound, yielding latex particles with 150–300 nm diameters and >6-month shelf stability.

Performance Data and Comparative Analysis

Method Conditions Retention (%) Flux (LMH) Reference
H₂SO₄ Crosslinking120°C, 2 MPa70–85 (NaCl)700–800
MVE-alt-MAH BlendingpH 11, 2 MPa>60 (NaCl)600–900
K₂S₂O₈ Crosslinking80°C, 2 MPa50–80 (MgSO₄)240
Polyamide Composite0.25% POVAL, 3 MPa95 (MgSO₄)960

Challenges and Industrial Applications

Modularization Limitations

Lab-scale this compound membranes show promise, but modularization for industrial RO systems (e.g., SASOLII cooling water treatment) reduces flux by 30–40% due to uneven pressure distribution.

Chlorine Tolerance

This compound-based membranes outperform polyethyleneimine (PEI) derivatives in chlorine resistance, retaining >90% salt retention after 200 ppm chlorine exposure .

Q & A

Q. What are the critical physicochemical properties of POVAL 217 that determine its efficacy in emulsion synthesis?

this compound, a polyvinyl alcohol (PVA) variant, is characterized by its saponification degree (88 mol%) and polymerization degree (1700). These properties influence solubility, viscosity, and interfacial stabilization in ethylene-vinyl acetate (EVA) emulsions. Researchers should quantify these parameters using titration for saponification degree and gel permeation chromatography (GPC) for polymerization degree to ensure batch consistency .

Q. What standardized protocols exist for synthesizing EVA emulsions using this compound as a stabilizer?

A representative protocol involves dissolving this compound in water with acetic acid and redox initiators (e.g., FeSO₄), followed by copolymerization of vinyl acetate and ethylene under controlled pressure and temperature. Key steps include maintaining a 55% resin content and monitoring viscosity (e.g., 3000 mPa·s in Example 1 of ). Replicability requires strict adherence to reagent ratios and reaction conditions .

Advanced Research Questions

Q. How do variations in this compound concentration impact emulsion stability and rheological properties?

Experimental designs should test concentrations ranging from 0.5% to 5% (w/w) in emulsion formulations. Stability can be assessed via centrifugation tests (e.g., phase separation thresholds), while rheology is measured using rotational viscometers. For instance, increasing this compound from 20g to 30g in Example 6 ( ) altered resin content and viscosity, suggesting non-linear relationships between stabilizer concentration and emulsion properties .

Q. What advanced analytical techniques resolve structural inconsistencies in this compound during copolymer integration?

Fourier-transform infrared spectroscopy (FTIR) can identify ester group hydrolysis post-saponification, while nuclear magnetic resonance (NMR) tracks vinyl acetate monomer incorporation. Discrepancies in reported polymerization degrees require cross-validation via intrinsic viscosity measurements (Mark-Houwink equation) and GPC calibration with PVA standards .

Q. How can researchers address contradictions in thermal stability data for this compound-based emulsions across studies?

Contradictions often arise from differing thermal analysis conditions (e.g., heating rates, atmosphere). Methodological rigor includes using thermogravimetric analysis (TGA) under inert gas with controlled heating (e.g., 10°C/min) and comparing degradation onset temperatures. Reproducibility mandates reporting full experimental parameters (e.g., sample prep, instrument calibration) as per analytical chemistry guidelines .

Q. What statistical approaches are optimal for analyzing the effects of this compound on emulsion particle size distribution?

Dynamic light scattering (DLS) data should be analyzed using non-parametric tests (e.g., Kruskal-Wallis) if distributions are non-normal. Multivariate regression can correlate this compound concentration with polydispersity indices, while ANOVA identifies significant batch-to-batch variations. Reporting confidence intervals and effect sizes enhances interpretability .

Methodological Guidance

Q. How should researchers design experiments to isolate this compound’s role in emulsion stabilization from other variables?

  • Control groups : Synthesize emulsions without this compound or with alternative stabilizers (e.g., POVAL 205).
  • Response variables : Measure viscosity, particle size, and zeta potential.
  • Replication : Use ≥3 independent batches to account for stochastic variability.
  • Documentation : Follow Beilstein Journal guidelines for experimental reporting, including raw data in supplementary materials .

Q. What validation criteria ensure the purity of this compound in synthesized emulsions?

Validation includes:

  • Elemental analysis (C, H, O) to confirm stoichiometry.
  • High-performance liquid chromatography (HPLC) to detect unreacted monomers.
  • Differential scanning calorimetry (DSC) to verify glass transition temperatures align with literature values for PVA .

Data Interpretation & Reporting

Q. How should researchers contextualize conflicting findings on this compound’s environmental degradation rates?

Conflicting data may stem from varying pH, microbial activity, or UV exposure in degradation studies. Meta-analyses should categorize studies by experimental conditions and apply weighted regression models. Transparent reporting of environmental parameters (e.g., ISO 14851 for biodegradation) is critical .

Q. What frameworks support the integration of this compound research into broader polymer science literature?

Align findings with established theories (e.g., Flory-Huggins interaction parameters for solubility) and benchmark against similar PVAs (e.g., lower saponification grades). Use systematic reviews to identify gaps, such as long-term stability under extreme temperatures .

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